molecular formula C10H15ClN2O2S B1318170 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 307519-78-4

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No. B1318170
CAS RN: 307519-78-4
M. Wt: 262.76 g/mol
InChI Key: UFKHANZPJXUAGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like PTIO involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a reagent in the study of protein structure and function. Its unique chemical properties allow for the modification of proteins, which can be crucial for understanding protein interactions and dynamics within biological systems .

Synthesis of Heterocyclic Compounds

It plays a significant role in the synthesis of various heterocyclic compounds. These compounds are foundational in developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Catalysis

The compound is used as a catalyst in chemical reactions, particularly in the synthesis of novel organic compounds. Its catalytic properties can enhance reaction rates and selectivity, making it valuable in industrial and laboratory settings .

Biological Activity Studies

Researchers employ this compound in the study of biological activities, such as receptor tyrosine kinase inhibition. It’s instrumental in the development of new therapeutic agents, especially in cancer research where it’s used to test cytotoxic activities against various cancer cell lines .

Anticancer Agent Development

The compound’s derivatives have been evaluated for their potential as anticancer agents. They are tested for pharmacokinetic profiles and anticancer activity, particularly against lung cancer, showcasing its importance in medicinal chemistry .

Antibacterial and Antifungal Research

It is also used in the synthesis of compounds with antibacterial and antifungal properties. These synthesized derivatives are tested against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Antioxidant Property Evaluation

In the field of antioxidant research, derivatives of this compound are compared to reference drugs like ascorbic acid. Their antioxidant properties are assessed using methods like the DPPH assay, contributing to the understanding of oxidative stress and its biological implications .

Nanotechnology

The compound finds applications in nanotechnology, particularly in the modification of nanoparticles. This can lead to the development of new nanocatalysts with applications ranging from environmental remediation to targeted drug delivery systems .

properties

IUPAC Name

1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;/h1-2,4,6,10,12H,3,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKHANZPJXUAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride

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